5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Overview
Description
5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-ethoxyphenyl)-N-[2-(2-furyl)-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide is 409.20015635 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
WAY-100635 and GR127935: Effects on Serotonergic Neurons
Research on compounds like WAY-100635 highlights their utility in studying the role of 5-HT (serotonin) receptors, particularly the 5-HT1A receptor, in neurological processes. WAY-100635 acts as a potent and selective antagonist, enabling the investigation of serotonin's effects on neuronal firing and its implications for mood disorders and other neurological conditions (Craven, Grahame-Smith, & Newberry, 1994).
Synthesis of Novel Anti-inflammatory and Analgesic Agents
Compounds derived from visnagenone and khellinone, bearing structural similarities, have been synthesized and evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds showcase the potential for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Applications
Novel bis-α,β-unsaturated ketones and related derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating the potential of such compounds in addressing bacterial infections (Altalbawy, 2013).
Isoxazole Derivatives as Antimicrobial Agents
Isoxazole derivatives have been synthesized and characterized for their antibacterial and antifungal activities, highlighting the versatility of isoxazole rings in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Novel Organotin(IV) Complexes
Research on organotin(IV) complexes with organophosphorus ligands, including those with piperidinyl and piperazinyl groups, explores their synthesis, structural characterization, and potential applications in materials science and catalysis (Shariatinia, Asadi, Yousefi, & Sohrabi, 2012).
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-2-28-18-10-8-17(9-11-18)22-15-19(25-30-22)23(27)24-16-20(21-7-6-14-29-21)26-12-4-3-5-13-26/h6-11,14-15,20H,2-5,12-13,16H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUYUMDAUXVGQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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